Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate
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Overview
Description
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a chemical compound with the molecular formula C8H6BrClNO4P. It is commonly used as a chromogenic substrate in various biochemical assays, particularly for the detection of alkaline phosphatase activity. This compound is known for its ability to produce a blue color upon enzymatic hydrolysis, making it a valuable tool in molecular biology and diagnostic applications .
Mechanism of Action
Target of Action
The primary target of BCIP is the enzyme Alkaline Phosphatase (AP) . AP plays a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of cyclic AMP.
Mode of Action
BCIP acts as a chromogenic substrate for Alkaline Phosphatase . In the presence of AP, BCIP is hydrolyzed, leading to the production of a colored product that can be detected visually or using colorimetric methods .
Biochemical Pathways
The hydrolysis of BCIP by AP is part of the broader AP pathway, which plays a key role in various biological processes. The colored product of BCIP hydrolysis allows for the visualization of these processes, aiding in the study of AP’s role in cellular biology .
Result of Action
The hydrolysis of BCIP by AP results in the production of a colored product. This allows for the visual identification of AP activity, which can be useful in a variety of research contexts, including the study of various diseases such as cancer and genetic disorders .
Action Environment
The action of BCIP is influenced by environmental factors such as temperature and pH. For instance, BCIP is typically stored at a temperature of 28°C . Additionally, the activity of AP, and thus the efficacy of BCIP, can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate plays a crucial role in biochemical reactions, particularly in the detection of alkaline phosphatase activity . When this compound interacts with alkaline phosphatase, it is cleaved to form 5-bromo-4-chloroindoxyl, which immediately dimerises to give an intensely blue product . This reaction is the basis for its use in various biochemical assays.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for alkaline phosphatase. The blue product formed after the reaction can be used to visualize the presence and activity of alkaline phosphatase in cells . This can provide valuable information about cellular processes such as signal transduction, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme alkaline phosphatase. The enzyme cleaves the phosphate group from the compound to form 5-bromo-4-chloroindoxyl . This molecule is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The compound is stable under normal conditions, and its degradation products do not interfere with the detection of alkaline phosphatase activity . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for alkaline phosphatase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole. The process begins with the bromination and chlorination of indole to obtain 5-bromo-4-chloro-1H-indole. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate group, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for biochemical applications .
Chemical Reactions Analysis
Types of Reactions: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Alkaline Phosphatase: Used for the hydrolysis reaction.
Oxidizing Agents: Such as atmospheric oxygen or nitro blue tetrazolium (NBT) for the oxidation reaction.
Major Products:
5-bromo-4-chloro-1H-indol-3-yl: Formed during hydrolysis.
5,5’-dibromo-4,4’-dichloro-indigo: Formed during oxidation.
Scientific Research Applications
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate has a wide range of scientific research applications, including:
Molecular Biology: Used as a chromogenic substrate in Western blotting, Southern blotting, and Northern blotting for the detection of alkaline phosphatase-labeled probes.
Immunohistochemistry: Employed in the visualization of alkaline phosphatase activity in tissue sections.
In Situ Hybridization: Utilized for the detection of specific nucleic acid sequences in fixed tissues and cells.
Diagnostic Assays: Applied in various diagnostic tests to detect the presence of alkaline phosphatase activity.
Comparison with Similar Compounds
5-bromo-4-chloro-3-indolyl phosphate disodium salt: Another chromogenic substrate used for similar applications.
5-bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: Used as a chromogenic substrate for β-glucuronidase detection.
Uniqueness: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use in detecting alkaline phosphatase activity and its ability to produce a distinct blue color upon enzymatic hydrolysis and oxidation. This makes it a valuable tool in various biochemical and diagnostic applications .
Properties
CAS No. |
102185-49-9 |
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Molecular Formula |
C8H6BrClKNO4P |
Molecular Weight |
365.56 g/mol |
IUPAC Name |
dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |
InChI Key |
FVTQASJEJKYYCC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+] |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[K] |
Pictograms |
Irritant |
Origin of Product |
United States |
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